Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride
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Overview
Description
Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride is a complex organic compound It is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine and pyridine rings play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures, such as benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, methyl ester.
Piperazine derivatives: Compounds like 1-(2-pyridinyl)piperazine, which share the piperazine and pyridine moieties.
Uniqueness
The uniqueness of Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104393-11-5 |
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Molecular Formula |
C21H28Cl2N4O3 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
ethyl 4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzoate;dihydrochloride |
InChI |
InChI=1S/C21H26N4O3.2ClH/c1-2-28-21(27)17-6-8-18(9-7-17)23-20(26)10-12-24-13-15-25(16-14-24)19-5-3-4-11-22-19;;/h3-9,11H,2,10,12-16H2,1H3,(H,23,26);2*1H |
InChI Key |
VSDKBDMCFNAYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Origin of Product |
United States |
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